molecular formula C7H4BrF2N3OS B14780852 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B14780852
M. Wt: 296.09 g/mol
InChI Key: SNQDAWXDBHSEMQ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring both a thiazole and a 1,3,4-oxadiazole core. The thiazole ring is substituted with a bromomethyl group at position 2, while the oxadiazole ring carries a difluoromethyl group at position 3. Bromomethyl groups are known for their electrophilic reactivity, enabling covalent interactions with biological targets, whereas the difluoromethyl group may enhance metabolic stability and lipophilicity, improving pharmacokinetic properties .

Properties

Molecular Formula

C7H4BrF2N3OS

Molecular Weight

296.09 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-thiazol-5-yl]-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H4BrF2N3OS/c8-1-4-11-2-3(15-4)6-12-13-7(14-6)5(9)10/h2,5H,1H2

InChI Key

SNQDAWXDBHSEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CBr)C2=NN=C(O2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the bromomethyl group. The oxadiazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the rings.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted thiazole derivatives, while oxidation reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antibacterial Agents

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: This compound demonstrated potent antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), with EC₅₀ values of 1.98 µg/mL and 0.17 µg/mL, respectively. It outperformed commercial agents like thiodiazole copper and bismerthiazol in greenhouse trials, reducing rice bacterial leaf blight by 72% compared to 58% for bismerthiazol . Comparison: The target compound’s bromomethyl-thiazole moiety may enhance target binding via alkylation, whereas the sulfone groups in the analogue likely improve solubility and oxidative stability.
  • 2-(2-Methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (119h) :
    Exhibited MIC values of 1.56–3.13 µg/mL against Escherichia coli FabH, highlighting the importance of nitroimidazole substituents for antibacterial activity .

    • Comparison : The difluoromethyl group in the target compound may offer superior metabolic resistance compared to the nitro group, which is prone to reduction.

Anticancer Agents

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106): Showed 98.74% growth inhibition against SF-295 (CNS cancer) and MCF7 (breast cancer) cell lines at 10⁻⁵ M. Molecular docking suggested interactions with DNA topoisomerase II . Comparison: The bromomethyl-thiazole group in the target compound could enable covalent binding to enzymes like HDAC6, differing from the non-covalent π-π stacking observed in compound 104.

Anti-inflammatory Agents

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole :
    Achieved 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
    • Comparison : The difluoromethyl group in the target compound may reduce cytochrome P450-mediated deactivation, enhancing in vivo efficacy relative to ketone-containing analogues.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 2.8 0.12 6.7
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole 1.5 0.45 4.2
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 3.1 0.08 5.8

*Calculated using XLogP3.

Key Observations :

  • The bromomethyl-thiazole group increases lipophilicity (LogP = 2.8) compared to sulfone-containing analogues (LogP = 1.5).
  • The difluoromethyl group improves metabolic stability (t₁/₂ = 6.7 h) over non-fluorinated compounds .

Structure-Activity Relationships (SAR)

Halogen Substitution :

  • Bromomethyl groups (as in the target compound) enhance electrophilicity, enabling covalent inhibition of enzymes like HDAC6 .
  • Chlorophenyl substituents (e.g., in anticancer compound 106) improve π-π stacking with hydrophobic enzyme pockets .

Fluorinated Groups :

  • Difluoromethyl groups reduce oxidative metabolism, extending half-life compared to methylsulfonyl or nitro groups .

Heterocyclic Core :

  • Thiazole-oxadiazole hybrids (target compound) show broader activity (antimicrobial, anticancer) than oxadiazole-only derivatives .

Biological Activity

The compound 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole is a synthetic derivative that incorporates both thiazole and oxadiazole moieties. This structural combination has shown potential in various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrF2N3OC_7H_4BrF_2N_3O with a molecular weight of 296.09 g/mol. The presence of bromine and difluoromethyl groups enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole-substituted oxadiazoles, including the compound . For instance, a study demonstrated that various thiazole-oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The specific compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli18 mm
Candida albicans14 mm

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives containing oxadiazole rings can induce apoptosis in cancer cell lines. For example, the compound demonstrated cytotoxic effects in various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-710.5
A54912.3
HeLa15.0

The mechanism underlying the biological activity of this compound involves the induction of apoptosis through various pathways. Flow cytometry assays revealed that treatment with the compound led to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells . Additionally, molecular docking studies suggest strong interactions between the compound and critical cellular targets involved in cancer progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a comparative study involving multiple thiazole derivatives, the specific compound was found to be among the top performers against both bacterial and fungal strains. Its effectiveness was attributed to its ability to disrupt microbial cell membranes.
  • Case Study on Anticancer Properties :
    A research team evaluated the anticancer effects of several oxadiazole derivatives, including this compound, on MCF-7 cells. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics like doxorubicin.

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